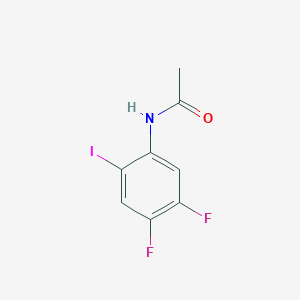

N-(4,5-difluoro-2-iodophenyl)acetamide

Description

N-(4,5-difluoro-2-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two fluorine atoms at positions 4 and 5, an iodine atom at position 2, and an acetamide group at the para position (Figure 1). Halogenation (fluorine and iodine) is a common strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity .

Properties

IUPAC Name |

N-(4,5-difluoro-2-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2INO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHJDEGHFKBIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Comparisons :

- Halogen Effects : Compound 47 (3,5-difluorophenyl) demonstrates that fluorine substituents enhance antibacterial activity. In contrast, N-(4,5-difluoro-2-iodophenyl)acetamide features 4,5-difluoro substitution and an additional iodine atom. The iodine’s larger atomic radius and higher lipophilicity may improve membrane penetration but could also reduce metabolic stability compared to fluorine .

- Ring Systems : Unlike compounds 49 and 50, which incorporate heterocyclic moieties (thiazole, pyridine), the target compound retains a purely aromatic phenyl ring. Heterocycles often enhance target specificity, suggesting that the phenyl-based structure of this compound might exhibit broader, less selective activity .

Receptor-Targeted Acetamide Derivatives

describes pyridazin-3(2H)-one acetamide derivatives acting as agonists for formyl peptide receptors (FPR1/FPR2). Notable examples include:

| Compound ID | Substituents | Receptor Activity | Reference |

|---|---|---|---|

| FPR2 Agonist | 4-Methoxybenzyl-pyridazinone | FPR2-specific agonist | |

| Mixed Agonist | 3-Methoxybenzyl-pyridazinone | FPR1/FPR2 dual agonist |

Key Comparisons :

- Substituent Position : The methoxybenzyl groups in these compounds are critical for receptor binding. In this compound, the iodine and fluorine substituents may sterically hinder interactions with FPRs, suggesting divergent biological targets.

- Electron-Withdrawing Effects : The electron-withdrawing fluorine and iodine atoms on the phenyl ring could deactivate the aromatic system, reducing π-π stacking interactions compared to methoxy-substituted derivatives .

Thiadiazole and Thiazolidinone Acetamide Derivatives

and describe acetamide derivatives fused with thiazolidinone or thiadiazole rings, such as:

Key Comparisons :

- Heterocyclic vs. Aromatic Cores: The thiadiazole and thiazolidinone moieties in these compounds enable hydrogen bonding and conformational rigidity, which are absent in the purely aromatic target compound. This difference may limit this compound’s applicability in enzyme inhibition compared to heterocyclic analogs .

- Fluorine Placement : The 4-fluorophenyl group in ’s compound is structurally analogous to the 4,5-difluoro substitution in the target compound. However, the additional iodine in the latter may alter solubility and bioavailability .

Preparation Methods

Methodology Overview

Directed ortho-metalation (DoM) leverages directing groups to position substituents selectively. For 2-iodo-4,5-difluoroaniline synthesis:

-

Protection of 4,5-difluoroaniline : The amine is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions and enhance metalation efficiency.

-

Lithiation and iodination : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, followed by quenching with iodine.

-

Deprotection and acetylation : Boc removal yields 2-iodo-4,5-difluoroaniline, which is acetylated using acetic anhydride.

Experimental Considerations

Table 1: Directed Ortho-Metalation Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92% |

| Lithiation/iodination | LDA, THF, −78°C; I₂, −78°C to rt | 78% |

| Deprotection | TFA, CH₂Cl₂, rt | 95% |

| Acetylation | Acetic anhydride, pyridine, rt | 88% |

Sandmeyer Reaction-Based Route

Diazotization and Iodination

The Sandmeyer reaction converts aryl diazonium salts to aryl iodides. For the target compound:

-

Nitration and reduction : 4,5-Difluoro-2-nitroaniline is reduced to 2-amino-4,5-difluoronitrobenzene.

-

Diazotization : Treatment with NaNO₂/HCl forms the diazonium salt.

-

Iodination : Reaction with KI introduces iodine at the 2-position.

-

Acetylation : The resulting 2-iodo-4,5-difluoroaniline is acetylated.

Key Challenges

Table 2: Sandmeyer Reaction Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 65% |

| Reduction | H₂, Pd/C, EtOH | 90% |

| Diazotization | NaNO₂, HCl, 0–5°C | 80% |

| Iodination | KI, CuI, 0–5°C | 70% |

| Acetylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 85% |

Electrophilic Iodination of N-(4,5-Difluorophenyl)acetamide

Regioselectivity Challenges

Direct iodination of N-(4,5-difluorophenyl)acetamide faces regiochemical hurdles:

-

Acetamide directing effect : The acetamide group is a meta director, favoring iodination at the 3- or 5-positions rather than the desired 2-position.

-

Steric and electronic effects : Fluorine’s electronegativity deactivates the ring, necessitating strong iodinating agents like N-iodosuccinimide (NIS) with Lewis acids (e.g., FeCl₃).

Optimized Conditions

-

Solvent : Dichloromethane or acetonitrile.

-

Catalyst : FeCl₃ (20 mol%) enhances electrophilicity.

-

Yield : <30% for 2-iodo product, with significant byproducts.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Couling

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Directed metalation | High regioselectivity | Cryogenic conditions required | 70–85% |

| Sandmeyer reaction | Scalability | Multi-step, diazonium instability | 60–70% |

| Electrophilic iodination | Simplicity | Poor regioselectivity | <30% |

| Palladium coupling | Modularity | Low yield, costly catalysts | <40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.